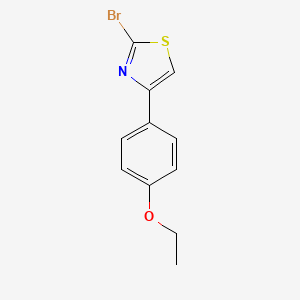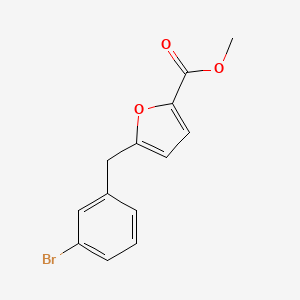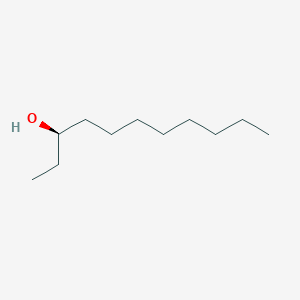![molecular formula C40H75NNaO10P B12074180 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic molecule with significant biochemical and industrial relevance This compound is characterized by its intricate structure, which includes amino, carboxyl, and phosphate groups, as well as long-chain fatty acid esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivative, followed by esterification with hexadecanoic acid and octadec-9-enoic acid. The final step involves the phosphorylation of the esterified product to introduce the phosphate group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The long-chain fatty acid esters can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The carboxyl and phosphate groups can be reduced under specific conditions, altering the compound’s properties.
Substitution: The amino and carboxyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its diverse functional groups make it an excellent candidate for exploring reaction pathways and developing new synthetic methods.
Biology
In biological research, sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is studied for its role in cellular processes, including membrane formation and signaling pathways. Its structure mimics certain natural biomolecules, making it valuable for understanding biological functions and interactions.
Medicine
In medicine, this compound has potential applications in drug delivery systems and therapeutic agents. Its ability to interact with biological membranes and cellular components makes it a promising candidate for targeted drug delivery and treatment of various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialized materials and products. Its unique properties, such as amphiphilicity and reactivity, make it suitable for applications in coatings, surfactants, and other advanced materials.
Mécanisme D'action
The mechanism of action of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with specific proteins and enzymes, modulating their activity and influencing various cellular pathways. The phosphate group plays a crucial role in these interactions, acting as a binding site for proteins and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in certain chemical reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Diketene: A reactive intermediate used in the synthesis of various esters and amides.
Uniqueness
What sets sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate apart is its complex structure and multifunctional nature. Unlike simpler esters and ketones, this compound combines amino, carboxyl, and phosphate groups with long-chain fatty acid esters, providing a unique set of properties and reactivities. Its ability to interact with biological membranes and proteins further distinguishes it from other similar compounds, making it valuable for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C40H75NNaO10P |
|---|---|
Poids moléculaire |
784.0 g/mol |
Nom IUPAC |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 |
Clé InChI |
QKPXXPNOIWGYEJ-JEAFVVATSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OC[C@@H](C(=O)O)N.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC(C(=O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)





![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)




![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)
